molecular formula C25H41NO B12926031 N-benzyloleamide

N-benzyloleamide

Cat. No.: B12926031
M. Wt: 371.6 g/mol
InChI Key: QHXGFOCPQQADIF-KTKRTIGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyloleamide can be synthesized through the reaction of oleic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves the extraction of lipid-soluble extracts from the maca plant, followed by purification using high-performance liquid chromatography (HPLC) . The extracted compounds are then subjected to further chemical reactions to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyloleamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

N-benzyloleamide has been extensively studied for its various scientific research applications:

Biological Activity

N-Benzyloleamide is a compound derived from the plant Lepidium meyenii, commonly known as maca. This compound has garnered attention for its various biological activities, particularly its effects on fatty acid metabolism, antioxidant properties, and anti-inflammatory actions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C26_{26}H43_{43}NO2_2
  • Molecular Weight : 371.61 g/mol
  • CAS Number : 883715-21-7

This compound functions primarily as an irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides, including endocannabinoids. By inhibiting FAAH, this compound can enhance the levels of these bioactive lipids, which are known to play roles in pain modulation and inflammation reduction .

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation:

  • Cytotoxicity : The compound showed cytotoxic effects with CC50_{50} values in various cell lines:
    • CCD-1109Sk: 90.62 ± 0.85 µM
    • MRC-5: 94.51 ± 0.07 µM
    • RWPE-1: 95.33 ± 0.97 µM .
  • Inhibition of NF-κB Activation : this compound was tested for its ability to inhibit NF-κB activation induced by TNF-α, showing an IC50_{50} value of 9.78 ± 0.53 µM in the MRC-5 cell line .

2. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases:

  • In vitro assays demonstrated that this compound effectively scavenged free radicals, showcasing its potential as a natural antioxidant agent .

3. Effects on Energy Metabolism and Fatigue

Studies have shown that this compound influences energy metabolism and exhibits antifatigue properties:

  • A study involving prolonged swimming in mice indicated that this compound improved endurance capacity and reduced fatigue markers .

Study on Inflammatory Pain

In a study focused on inflammatory pain models in rats, oral administration of this compound resulted in significant pain relief associated with reduced levels of inflammatory mediators . This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.

Endurance Capacity Study

Another notable study assessed the impact of this compound on exercise performance in mice. The results indicated a marked improvement in endurance capacity, with biochemical analyses revealing decreased levels of fatigue-related biomarkers .

Table 1: Cytotoxicity and IC50_{50} Values of this compound

Cell LineCC50_{50} (µM)IC50_{50} (µM)
CCD-1109Sk90.62 ± 0.857.13 ± 0.02
MRC-594.51 ± 0.079.78 ± 0.53
RWPE-195.33 ± 0.978.37 ± 0.09

Table 2: Comparison of Antioxidant Activity

CompoundDPPH Scavenging (%)IC50_{50} (µg/mL)
This compoundHighNot specified
Standard (Trolox)93Not specified

Properties

Molecular Formula

C25H41NO

Molecular Weight

371.6 g/mol

IUPAC Name

(Z)-N-benzyloctadec-9-enamide

InChI

InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9-

InChI Key

QHXGFOCPQQADIF-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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